molecular formula C18H19NO5 B5756000 Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate CAS No. 496872-69-6

Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate

Cat. No.: B5756000
CAS No.: 496872-69-6
M. Wt: 329.3 g/mol
InChI Key: PWNLNFQRNNJJIP-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate is an organic compound with a complex structure that includes methoxy groups, a phenylacetyl group, and an amino benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate typically involves the esterification of 4,5-dimethoxy-2-aminobenzoic acid with methyl alcohol in the presence of an acid catalyst. This is followed by the acylation of the resulting ester with phenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-dimethoxybenzoate: Similar structure but lacks the phenylacetyl group.

    Methyl 4,5-dimethoxy-2-[(phenoxyacetyl)amino]benzoate: Similar structure with a phenoxyacetyl group instead of a phenylacetyl group.

Uniqueness

Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate is unique due to the presence of both methoxy and phenylacetyl groups, which confer distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-22-15-10-13(18(21)24-3)14(11-16(15)23-2)19-17(20)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNLNFQRNNJJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210492
Record name Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496872-69-6
Record name Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496872-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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